3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde
Overview
Description
3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a piperidinyl group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form the formyl group on the pyrazole ring. The process begins with the preparation of 3-methyl-1-phenylpyrazol-5-one, which is then subjected to the Vilsmeier-Haack reaction to introduce the formyl group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction is a common method used in industrial settings for the formylation of aromatic compounds due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carboxylic acid
- 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-methanol
Uniqueness
3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
3-methyl-1-phenyl-5-piperidin-1-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-15(12-20)16(18-10-6-3-7-11-18)19(17-13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWITZAFBANDFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351463 | |
Record name | 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5499-70-7 | |
Record name | 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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